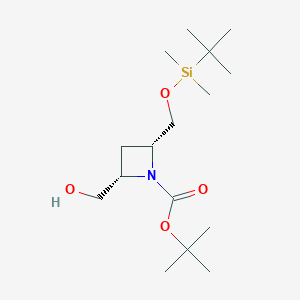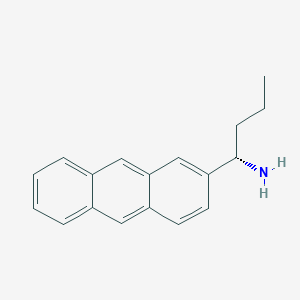
(1S)-1-(2-Anthryl)butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-(2-Anthryl)butylamine is an organic compound that features an anthracene moiety attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Anthryl)butylamine typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and a suitable butylamine precursor.
Reaction Conditions: The anthracene is functionalized to introduce a reactive group, such as a halide, which can then undergo nucleophilic substitution with the butylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-Anthryl)butylamine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The amine group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex organic molecules.
Biology: Potential use in the study of biological systems due to its fluorescent properties.
Medicine: Investigated for its potential pharmacological activities.
Industry: Used in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of (1S)-1-(2-Anthryl)butylamine would depend on its specific application. In biological systems, it might interact with cellular components through its amine group, while in materials science, its electronic properties would be of primary interest.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(2-Anthryl)ethylamine: Similar structure but with a shorter alkyl chain.
(1S)-1-(2-Anthryl)propylamine: Intermediate chain length.
(1S)-1-(2-Anthryl)pentylamine: Longer alkyl chain.
Uniqueness
(1S)-1-(2-Anthryl)butylamine is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity.
Properties
Molecular Formula |
C18H19N |
|---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
(1S)-1-anthracen-2-ylbutan-1-amine |
InChI |
InChI=1S/C18H19N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h3-4,6-12,18H,2,5,19H2,1H3/t18-/m0/s1 |
InChI Key |
PINNTGPRSWYILF-SFHVURJKSA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Canonical SMILES |
CCCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


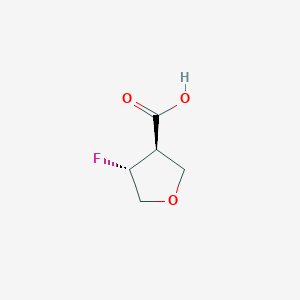

![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)

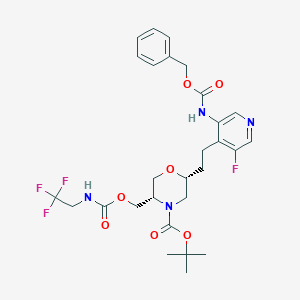


![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047198.png)

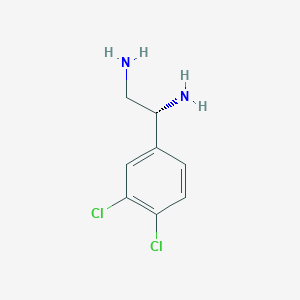

![2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B13047220.png)
